![molecular formula C15H14N2 B2466005 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 313528-18-6](/img/structure/B2466005.png)

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

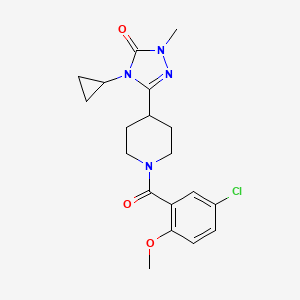

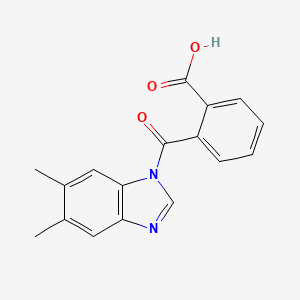

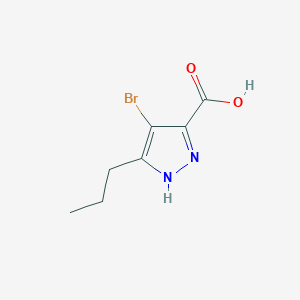

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a compound with a molecular weight of 250.3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A metal-free direct synthesis of imidazo[1,2-a]pyridines has also been reported .Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn .Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

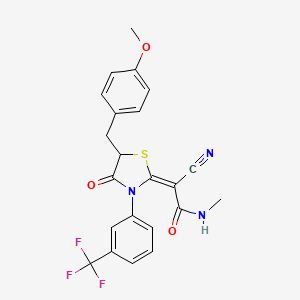

- Researchers have discovered novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents . These compounds show promise in treating cancers, particularly KRAS G12C-mutated NCI-H358 cells. Compound I-11, derived from this scaffold, exhibits potent anticancer effects.

- Imidazo[1,5-a]pyridine derivatives, including our compound, have significant potential in materials science. They are luminescent and versatile, making them suitable for optoelectronic devices .

- A specific imidazo[1,2-a]pyridine derivative, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)imidazo[1,2-a]pyridine (B2), acts as an aggregation-induced emission fluorescence probe. It enables long-term tracing of H2O2 in living cells .

- Imidazo[1,2-a]pyridine derivatives have intriguing chemical structures and diverse biological activities. They find applications in medicines, organometallics, and natural products .

Anticancer Agents

Materials Science and Optoelectronics

Fluorescence Probes for Hydrogen Peroxide (H2O2)

Medicinal Chemistry and Natural Products

作用機序

Target of Action

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Result of Action

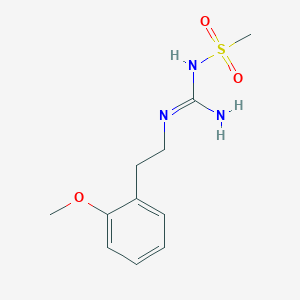

Imidazo[1,2-a]pyridines are known to have a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been successfully developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor , suggesting that light and other environmental factors may play a role in its synthesis and potentially its action.

将来の方向性

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating diseases like cancer and tuberculosis , among others. The structure–activity relationship enabled by virtual screening allows thorough investigation of the pharmacophore, opening avenues for further improvement and optimization of the chemical series .

特性

IUPAC Name |

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-6-7-13(9-12(11)2)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRSPCLHAIEWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)

![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465934.png)

![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)

![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)

![N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2465942.png)

![3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2465943.png)